2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of thieno[3,2-d]pyrimidine, a heterocyclic compound that has been of interest due to its wide range of biological activities .
Synthesis Analysis
The synthesis of “2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives often involves the use of the Petasis reaction . The development of synthesized compounds is justified through the study of H1 NMR, C13 NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of “2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives has been validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” are complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.Wissenschaftliche Forschungsanwendungen
Anticancer Research
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been explored primarily for their potential in anticancer therapy. These compounds have shown promise as protein tyrosine kinase inhibitors, which are crucial in the treatment of various cancers. For instance, thieno[3,2-d]pyrimidines incorporated with a piperazine unit have been designed and synthesized based on the structure of protein tyrosine kinase inhibitors, highlighting their potential as anticancer agents (H. Min, 2012). Additionally, derivatives of this compound have demonstrated significant antiproliferative activity against human cancer cell lines, which could be a stepping stone for the development of new anticancer drugs (L. Mallesha et al., 2012).
Inhibitor Research
Research into thieno[3,2-d]pyrimidine derivatives has also uncovered their potential as inhibitors of various biological pathways. For example, they have been identified as inhibitors of the phosphatidylinositol 3-kinase/mammalian target of rapamycin, two key components of the PI3K pathway involved in cancer development (L. Salphati et al., 2012). This highlights their potential in targeted cancer therapies. Moreover, these compounds have been evaluated as vascular endothelial growth factor receptor inhibitors, particularly for treating metastatic breast cancer (Yang Li et al., 2021).
Metabolism and Pharmacokinetics
Studies have also focused on understanding the metabolism and pharmacokinetics of these compounds. For instance, the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients to understand the main metabolic pathways after oral administration (Aishen Gong et al., 2010). Such studies are crucial for optimizing the therapeutic use of these compounds.
Eigenschaften
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-11-10-8(1-6-17-10)13-9(14-11)7-15-4-2-12-3-5-15/h1,6,12H,2-5,7H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHZFTJXLSQMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=C(C(=O)N2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.